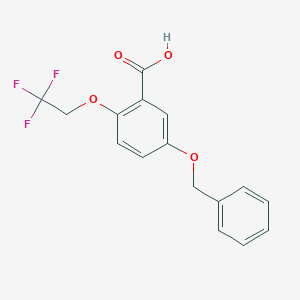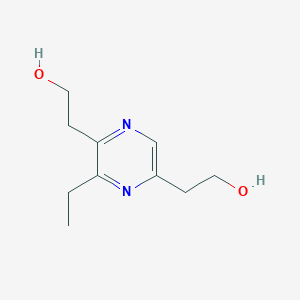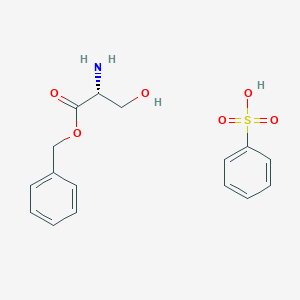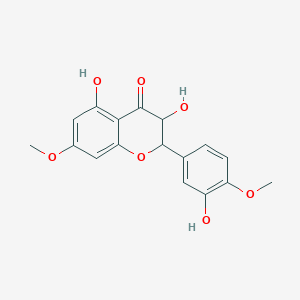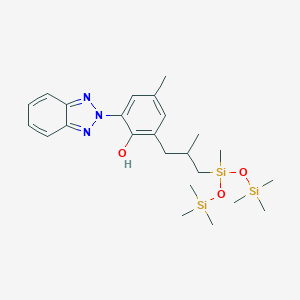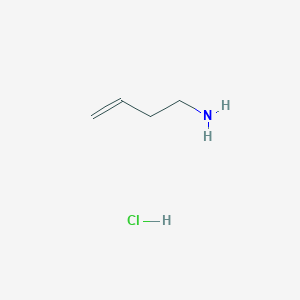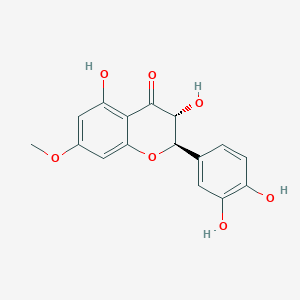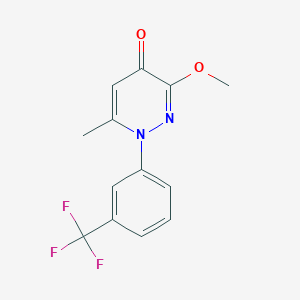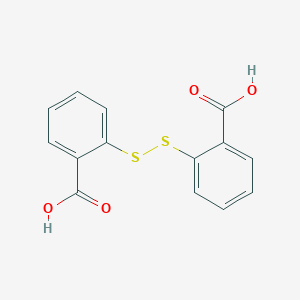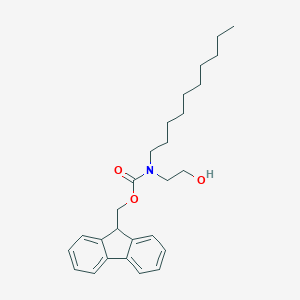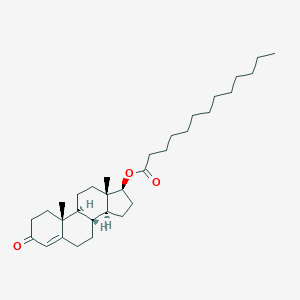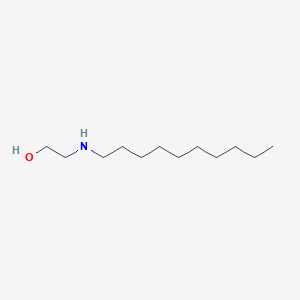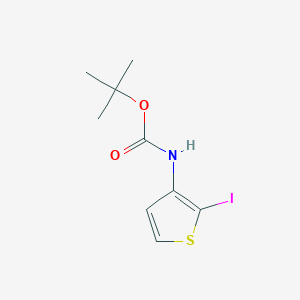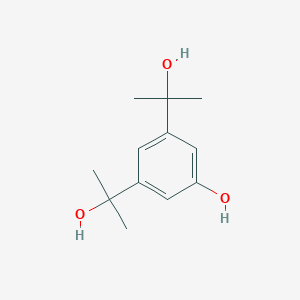
2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol), also known as HPBP, is a chemical compound that has been widely used in scientific research due to its unique structural and functional properties. HPBP is a phenolic compound that contains two hydroxyl groups, which make it highly reactive and capable of forming strong hydrogen bonds with other molecules.
Wirkmechanismus
The mechanism of action of 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) is not well understood, but it is believed to be due to its ability to form strong hydrogen bonds with other molecules. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) can form hydrogen bonds with water molecules, proteins, and other biomolecules, which may affect their structure and function. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemische Und Physiologische Effekte
2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity, which may protect cells from oxidative damage. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has also been shown to have anti-inflammatory activity, which may reduce inflammation in the body. In addition, 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has been shown to have neuroprotective activity, which may protect neurons from damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of applications. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) is also highly reactive and capable of forming strong hydrogen bonds with other molecules, which makes it a versatile building block for the synthesis of various organic compounds. However, one limitation of using 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol). One direction is to investigate its potential as a drug delivery agent, due to its ability to form hydrogen bonds with biomolecules. Another direction is to explore its potential as a catalyst for chemical reactions, due to its unique structural and functional properties. Finally, further research is needed to better understand the mechanism of action of 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) can be achieved through several methods, including the reaction of 5-hydroxyisophthalic acid with propan-2-ol in the presence of a catalyst, or the reaction of 5-hydroxyterephthalic acid with propan-2-ol under acidic conditions. These methods yield 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) in high purity and yield, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has been widely used in scientific research due to its unique structural and functional properties. It has been used as a building block for the synthesis of various organic compounds, such as polymers, dendrimers, and supramolecular assemblies. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs), which have potential applications in gas storage, catalysis, and drug delivery.
Eigenschaften
CAS-Nummer |
406910-26-7 |
|---|---|
Produktname |
2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) |
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
3,5-bis(2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C12H18O3/c1-11(2,14)8-5-9(12(3,4)15)7-10(13)6-8/h5-7,13-15H,1-4H3 |
InChI-Schlüssel |
CQXZJTSSVQUFEB-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=CC(=C1)O)C(C)(C)O)O |
Kanonische SMILES |
CC(C)(C1=CC(=CC(=C1)O)C(C)(C)O)O |
Synonyme |
5-Hydroxy-α,α,α’,α’-tetramethyl-1,3-benzenedimethanol; 5-Hydroxy-α1,α1,α3,α3-tetramethyl-1,3-benzenedimethanol; 3,5-Diisopropanolphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



